2-[(oxolan-2-yl)methyl]morpholine hydrochloride
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Overview
Description
2-[(oxolan-2-yl)methyl]morpholine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.69 g/mol It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride typically involves the reaction of tetrahydrofuran-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product undergoes rigorous quality control to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(oxolan-2-yl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .
Scientific Research Applications
2-[(oxolan-2-yl)methyl]morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the tetrahydrofuran moiety.
Tetrahydrofuran: A cyclic ether without the morpholine ring.
2-Methyltetrahydrofuran: A derivative of tetrahydrofuran with a methyl group at the 2-position
Uniqueness
2-[(oxolan-2-yl)methyl]morpholine hydrochloride is unique due to the presence of both the morpholine ring and the tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2-[(Oxolan-2-yl)methyl]morpholine hydrochloride is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a morpholine ring and an oxolane (tetrahydrofuran) moiety. This structural configuration is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral activities. For instance, derivatives of morpholine have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties.
Table 1: Antimicrobial Activity of Morpholine Derivatives
Compound | Activity Type | Pathogens Targeted | Reference |
---|---|---|---|
Morpholine Derivative A | Antibacterial | Staphylococcus aureus | |
Morpholine Derivative B | Antiviral | Influenza Virus | |
This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within microbial cells. Similar compounds have been shown to inhibit enzymes critical for microbial survival, thereby exerting their antimicrobial effects .
Case Studies
Several studies have explored the biological activities of morpholine derivatives:
- Study on Antiviral Activity : A study demonstrated that morpholine derivatives could inhibit viral replication through interference with viral protein synthesis. This suggests potential therapeutic applications for this compound in treating viral infections .
- Antimicrobial Efficacy : Another investigation assessed the efficacy of various morpholine derivatives against Escherichia coli and Candida albicans, showing promising results that warrant further exploration into the biological activity of this compound.
Research Findings
Recent advancements in drug design have highlighted the importance of oxolane-containing compounds in medicinal chemistry. For example, oxolane derivatives have been synthesized and evaluated for their potential as drug candidates with improved pharmacological profiles .
Table 2: Summary of Research Findings
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(11-4-1)6-9-7-10-3-5-12-9;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJTLBHVIJVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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